molecular formula C23H33NO3S B11068300 N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide

N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide

Cat. No.: B11068300
M. Wt: 403.6 g/mol
InChI Key: LCEUTFMNLWAYQK-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features an adamantane moiety, a methoxy group, and a methylsulfanyl group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another approach includes the use of microwave irradiation to optimize the synthesis process, significantly increasing yields and reducing reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins. Molecular docking studies have shown that the compound can bind to specific active sites, blocking the function of essential viral components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as:

    Amantadine: Known for its antiviral properties, particularly against influenza.

    Rimantadine: Another antiviral compound with a similar structure to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Uniqueness

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups enhances its reactivity and potential therapeutic applications compared to other adamantane derivatives .

Properties

Molecular Formula

C23H33NO3S

Molecular Weight

403.6 g/mol

IUPAC Name

N-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C23H33NO3S/c1-22(2,24-21(25)19-6-5-18(28-4)10-20(19)26-3)14-27-23-11-15-7-16(12-23)9-17(8-15)13-23/h5-6,10,15-17H,7-9,11-14H2,1-4H3,(H,24,25)

InChI Key

LCEUTFMNLWAYQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=C(C=C4)SC)OC

Origin of Product

United States

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